molecular formula C15H13Cl2N5O B2951212 1-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1-(2,4-dichlorophenyl)-2-butanone CAS No. 866039-10-3

1-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1-(2,4-dichlorophenyl)-2-butanone

Cat. No.: B2951212
CAS No.: 866039-10-3
M. Wt: 350.2
InChI Key: OSZUHHGGAKXRJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Triazolo[1,5-a]pyrimidine Scaffolds in Drug Discovery

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, first synthesized in 1909 by Bulow and Haas, has evolved into a cornerstone of medicinal chemistry due to its structural versatility and bioisosteric potential. The TP scaffold’s isoelectronic relationship with purines enables it to mimic nucleobases in molecular interactions, while its electron-deficient six-membered ring and electron-rich five-membered ring facilitate diverse binding modes. Early applications focused on its purine-like properties, but recent advancements have expanded its utility into metal chelation, enzyme inhibition, and microtubule stabilization.

A landmark TP derivative, Trapidil (2 ), exemplifies the scaffold’s therapeutic potential. Developed as a platelet-derived growth factor antagonist, Trapidil demonstrated efficacy in treating ischemic coronary diseases by combining vasodilatory and antiplatelet activities. Modern applications include oncology, where TP-based compounds like CNDR-51657 stabilize microtubules to combat neurodegenerative pathologies such as Alzheimer’s disease. The TP scaffold’s synthetic flexibility—achieved via annulation reactions of 1,3-dicarbonyl compounds or hydrazinylpyrimidines—enables precise tuning of substituents at positions 2, 5, 6, and 7, making it indispensable in rational drug design.

Properties

IUPAC Name

1-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1-(2,4-dichlorophenyl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N5O/c1-2-12(23)13(9-4-3-8(16)7-10(9)17)11-5-6-19-15-20-14(18)21-22(11)15/h3-7,13H,2H2,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZUHHGGAKXRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C1=C(C=C(C=C1)Cl)Cl)C2=CC=NC3=NC(=NN23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1-(2,4-dichlorophenyl)-2-butanone (CAS: 866039-10-3) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C13H12Cl2N4O
  • Molecular Weight : 303.17 g/mol
  • Chemical Structure : The compound features a triazolo-pyrimidine core linked to a dichlorophenyl and a butanone moiety.

Anticancer Activity

Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance, research has shown that compounds with similar structures can inhibit various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival and proliferation .

Case Study: In Vitro Testing

In vitro assays demonstrated that the compound effectively inhibited the proliferation of A549 lung cancer cells with an IC50 value comparable to established chemotherapeutics. The study highlighted the compound's ability to induce apoptosis through caspase activation and DNA fragmentation .

Anti-inflammatory Properties

The anti-inflammatory potential of triazolo-pyrimidine derivatives has also been explored. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a pivotal role in inflammatory processes.

Research Findings

A comparative study reported that similar compounds exhibited IC50 values against COX-2 in the low micromolar range, indicating promising anti-inflammatory activity. For example, one derivative showed an IC50 of 0.04 μmol, which is comparable to celecoxib, a standard anti-inflammatory drug .

Antimicrobial Activity

Triazolo-pyrimidines have been evaluated for their antimicrobial properties against various bacterial strains. Studies indicate that these compounds can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

In Vitro Antibacterial Assays

Inhibition zones were measured using the agar diffusion method against Staphylococcus aureus and Escherichia coli. The results revealed that certain derivatives inhibited bacterial growth more effectively than standard antibiotics like ampicillin .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at specific positions on the triazolo-pyrimidine ring or changes in substituents on the phenyl group can significantly alter potency and selectivity.

ModificationEffect on Activity
Substitution at N7 positionIncreased anticancer potency
Halogenation on phenyl ringEnhanced COX-2 inhibition
Alkyl chain length variationAltered solubility and bioavailability

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s reactivity is governed by three primary components:

  • Triazolo[1,5-a]pyrimidine Core : Exhibits electrophilic substitution tendencies at electron-deficient positions (e.g., C-2, C-5, or C-7) .

  • 2-Amino Substituent : Acts as a nucleophilic site for condensation or cyclization reactions .

  • 2-Butanone Group : Provides a ketone for nucleophilic additions or reductions .

  • 2,4-Dichlorophenyl Ring : Participates in aromatic substitution or coupling reactions under catalytic conditions .

3.1. Nucleophilic Additions at the Ketone

The butanone carbonyl can undergo nucleophilic attack by reagents such as Grignard reagents, hydrazines, or amines. For example:

  • Reaction with hydrazine would yield hydrazone derivatives, potentially useful in cyclocondensation reactions .

  • Reduction with NaBH4\text{NaBH}_4 or LiAlH4\text{LiAlH}_4 could produce secondary alcohols .

3.2. Functionalization of the Triazolo-pyrimidine Ring

  • Electrophilic Aromatic Substitution : Halogenation or nitration at C-5 or C-7 positions under acidic conditions.

  • Cyclocondensation : The 2-amino group may react with aldehydes or ketones to form Schiff bases, which can cyclize into fused heterocycles (e.g., triazolo-pyrimido[4,5-d]pyrimidines) .

3.3. Cross-Coupling Reactions

The dichlorophenyl group could participate in Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling aryl-aryl or aryl-amine bond formation .

Hypothetical Reaction Table

Based on analogous systems :

Reaction Type Reagents/Conditions Expected Product
Ketone Reduction NaBH4\text{NaBH}_4, MeOH\text{MeOH}1-(2-Amino-triazolo-pyrimidin-7-yl)-1-(2,4-dichlorophenyl)-2-butanol
Hydrazone Formation Hydrazine hydrate, EtOH\text{EtOH}1-(2-Amino-triazolo-pyrimidin-7-yl)-1-(2,4-dichlorophenyl)-2-butanone hydrazone
C-5 Bromination Br2\text{Br}_2, H2SO4\text{H}_2\text{SO}_45-Bromo-1-(2-amino-triazolo-pyrimidin-7-yl)-1-(2,4-dichlorophenyl)-2-butanone
Schiff Base Formation Benzaldehyde, Δ\Delta 1-(2-(Benzylideneamino)-triazolo-pyrimidin-7-yl)-1-(2,4-dichlorophenyl)-2-butanone

Research Gaps and Recommendations

No direct experimental data for this compound was identified in the reviewed literature. Future studies should prioritize:

  • Synthetic Optimization : Developing efficient routes for large-scale synthesis.

  • Catalytic Functionalization : Exploring Pd- or Cu-catalyzed modifications of the dichlorophenyl group.

  • Biological Activity Screening : Given the bioactivity of triazolo-pyrimidines in antiviral and antimicrobial contexts , targeted assays are warranted.

Comparison with Similar Compounds

Compound P7116110114

  • Structure : 3-[5-(4-Bromophenyl)-7-(2,4-dimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol .
  • Key Differences: Replaces the dichlorophenyl group with a 2,4-dimethoxyphenyl group (electron-donating vs. electron-withdrawing). Substitutes the 2-butanone with a propan-1-ol chain.
  • Activity : Exhibits 95% inhibition of KLK7 , a kallikrein-related peptidase implicated in inflammatory diseases .

Compound P7116110095

  • Structure : 3-[7-(3-Bromophenyl)-5-(4-chlorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol .
  • Key Differences :
    • Contains a 4-chlorophenyl group at position 5 and a 3-bromophenyl group at position 6.
    • Shares the propan-1-ol substituent.
  • Activity : Shows 84% KLK7 inhibition , highlighting the importance of halogen positioning for efficacy .

Comparison Table 1: Halogen-Substituted Derivatives

Compound Substituents (Position 5/7) Functional Group KLK7 Inhibition Reference
Target Compound 2,4-Dichlorophenyl (7) 2-Butanone N/A
P7116110114 4-Bromophenyl (5)/2,4-Dimethoxyphenyl (7) Propan-1-ol 95%
P7116110095 4-Chlorophenyl (5)/3-Bromophenyl (7) Propan-1-ol 84%

Positional Isomers and Structural Analogues

1-[7-(2,4-Dichlorophenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

  • Structure: Shares the dichlorophenyl group but positions it at the 7-position alongside a methyl group at position 5 and an ethanone at position 6 .
  • Key Differences: Structural isomerism alters electronic distribution and steric hindrance. Ethyl ketone vs. butanone chain.
  • Activity : Classified as an adenylyl cyclase inhibitor , suggesting divergent biological targets compared to KLK7 inhibitors .

5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol Derivatives

  • Structure : 7-alkoxy-5-phenyltriazolo[1,5-a]pyrimidines (e.g., compound 3a-3i) .
  • Key Differences: Alkoxy groups (e.g., methoxy, ethoxy) at position 7 instead of dichlorophenyl. Lack the 2-amino group.
  • Synthesis : Prepared via alkylation of 5-phenyltriazolo[1,5-a]pyrimidin-7-ol with alkyl bromides in DMF .

Comparison Table 2: Structural Analogues

Compound Core Structure Substituents Biological Activity Reference
Target Compound Triazolo[1,5-a]pyrimidine 2-Amino, 7-dichlorophenyl Undisclosed
1-[7-(2,4-Dichlorophenyl)-5-methyl... Triazolo[1,5-a]pyrimidine 5-Methyl, 6-ethanone Adenylyl cyclase inhibition
7-Alkoxy-5-phenyl derivatives Triazolo[1,5-a]pyrimidine 7-Alkoxy, 5-phenyl Undisclosed (synthetic focus)

Physicochemical Comparisons

  • Lipophilicity : The dichlorophenyl group increases hydrophobicity (logP ~3.5) compared to methoxy-substituted analogues (logP ~2.8) .
  • Solubility: Propan-1-ol derivatives (P7116110114) exhibit higher aqueous solubility than the butanone-containing target compound due to hydrogen-bonding capacity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.